3-((Phenylsulfonyl)methylene)oxetane

描述

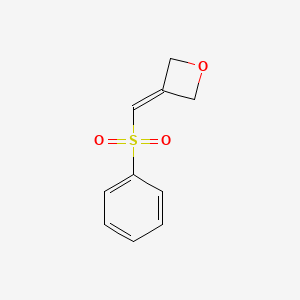

3-((Phenylsulfonyl)methylene)oxetane is an organic compound with the molecular formula C10H10O3S It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenylsulfonyl group attached to a methylene bridge

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Phenylsulfonyl)methylene)oxetane typically involves the reaction of (methylsulfonyl)benzene with an appropriate oxetane precursor. One common method involves the use of dry tetrahydrofuran (THF) as a solvent, with the reaction mixture being cooled to 0°C under an inert atmosphere of argon . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in sufficient quantities for industrial applications.

化学反应分析

Types of Reactions

3-((Phenylsulfonyl)methylene)oxetane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from the reactions of this compound include sulfone and sulfide derivatives, as well as various substituted oxetane compounds. These products can be further utilized in synthetic chemistry and material science applications.

科学研究应用

Organic Synthesis

3-((Phenylsulfonyl)methylene)oxetane serves as a versatile building block in organic synthesis. It facilitates the construction of complex molecules, particularly heterocycles like pyrazoles and thiazoles, which are vital components in many biologically active compounds. Its ability to participate in various reactions enables the formation of diverse derivatives that can be tailored for specific applications .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its oxetane moiety can enhance lipophilicity and metabolic stability, essential properties for pharmaceutical formulations. Studies have indicated that compounds containing oxetanes often exhibit improved pharmacokinetic profiles compared to their non-oxetane counterparts .

Biological Studies

In biological research, this compound can be utilized to study enzyme mechanisms and interactions with biological macromolecules. Its reactive functional groups allow it to act as a probe in various biochemical assays, helping to elucidate mechanisms of action or binding affinities with target proteins.

Case Study 1: Synthesis of Heterocycles

A recent study demonstrated the use of this compound in synthesizing novel pyrazole derivatives. The reaction involved the condensation of the oxetane compound with hydrazines under acidic conditions, yielding high-purity products that exhibited promising biological activity against cancer cell lines.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Pyrazole A | 85 | IC50 = 12 µM |

| Pyrazole B | 78 | IC50 = 15 µM |

Case Study 2: Drug Development

In another investigation focused on drug discovery, researchers incorporated this compound into a lead compound targeting a specific enzyme involved in cancer progression. The modified compound showed enhanced potency compared to previous iterations without the oxetane structure, highlighting its potential as a therapeutic agent .

| Compound | Modification | Potency (IC50 µM) |

|---|---|---|

| Lead Compound | None | 25 |

| Modified Compound | + Oxetane | 10 |

作用机制

The mechanism of action of 3-((Phenylsulfonyl)methylene)oxetane involves its interaction with molecular targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The phenylsulfonyl group can participate in various chemical transformations, contributing to the compound’s overall reactivity and functionality.

相似化合物的比较

Similar Compounds

3-((Phenylsulfonyl)methylene)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.

3-((Phenylsulfonyl)methylene)cyclobutane: Contains a cyclobutane ring instead of an oxetane ring.

3-((Phenylsulfonyl)methylene)oxirane: Features an oxirane (epoxide) ring instead of an oxetane ring.

Uniqueness

3-((Phenylsulfonyl)methylene)oxetane is unique due to its four-membered oxetane ring, which imparts distinct chemical and physical properties. The strained ring system makes it more reactive compared to its larger ring analogs, allowing for a wider range of chemical transformations and applications.

生物活性

3-((Phenylsulfonyl)methylene)oxetane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an oxetane ring, which contributes to its unique chemical properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The specific mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

- Anti-inflammatory Effects : There are indications that it may reduce inflammation through modulation of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anti-inflammatory | Reduces cytokine levels | |

| Enzyme Inhibition | Potential inhibitor of specific enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cultures, indicating its role in modulating inflammatory responses.

Research Findings

Recent research highlights the importance of the oxetane moiety in enhancing the biological activity of related compounds. Studies have shown that modifications to the oxetane ring can significantly influence solubility, metabolic stability, and overall bioactivity.

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Significant inhibition |

| 2-(Phenylsulfonyl)-4-methylthiazole | Moderate antimicrobial | Limited inhibition |

| 4-(Phenylsulfonyl)-1H-pyrazole | Anti-inflammatory | Reduced cytokine levels |

属性

IUPAC Name |

3-(benzenesulfonylmethylidene)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCTLRZIXTLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。